Home > Products > Screening Compounds P123094 > ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate -

ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Catalog Number: EVT-5346643
CAS Number:
Molecular Formula: C21H20N2O4
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: A-867744 is a novel and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) []. It exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents and enhancing spontaneous inhibitory postsynaptic current activity [].

4-(Naphthalen-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (TQS)

  • Compound Description: TQS is a well-known type II positive allosteric modulator (PAM) of α7 nAChRs [, ]. It potentiates acetylcholine-evoked currents and exhibits distinct pharmacological properties compared to other PAMs like A-867744 [, ].

4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

  • Compound Description: 4BP-TQS is an allosteric agonist of α7 nAChRs, meaning it can activate the receptor by binding to an allosteric site [, ]. It exhibits distinct activation rates, inactivation rates, and desensitization levels compared to other allosteric modulators [].

4-(2-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2BP-TQS)

  • Compound Description: 2BP-TQS is a positive allosteric modulator (PAM) of α7 nAChRs, specifically classified as a type I PAM []. Unlike its isomer, 4BP-TQS, it does not display allosteric agonist activity but retains PAM activity [].
  • Relevance: 2BP-TQS, with its 2-bromophenyl group at the 4-position and a sulfonamide group at the 8-position, exemplifies the impact of subtle structural changes on the pharmacological properties of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline derivatives compared to ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate []. The shift of the bromine atom from the para position (4BP-TQS) to the ortho position (2BP-TQS) leads to a loss of allosteric agonist activity while maintaining PAM activity [], highlighting the importance of substituent positioning in this chemical series.

4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (3BP-TQS)

  • Compound Description: 3BP-TQS, similar to 2BP-TQS, acts as a type I PAM of α7 nAChRs, lacking allosteric agonist activity []. The varying positions of the bromine atom on the phenyl ring among these related compounds showcase the impact on their pharmacological profiles [].
  • Relevance: 3BP-TQS, bearing a 3-bromophenyl group at the 4-position and a sulfonamide group at the 8-position, further exemplifies the structure-activity relationship within this family of compounds compared to ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate. This subtle change in bromine position compared to 2BP-TQS and 4BP-TQS results in distinct PAM activity, highlighting the sensitivity of α7 nAChR modulation to even minor structural variations [].

4-(4-Chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4CP-TQS)

  • Compound Description: 4CP-TQS, with a chlorine atom replacing the bromine in 4BP-TQS, exhibits pharmacological properties characteristic of allosteric agonists but displays differences in activation rates, inactivation rates, and levels of desensitization [].
  • Relevance: This compound, featuring a 4-chlorophenyl group at the 4-position and a sulfonamide group at the 8-position, highlights the impact of halogen substitution on the activity of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline derivatives compared to ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate []. Replacing the bromine in 4BP-TQS with chlorine (4CP-TQS) leads to changes in activation rates, inactivation rates, and desensitization levels [], demonstrating the subtle but significant influence of halogen size and electronegativity on allosteric modulation.

4-(4-Iodophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4IP-TQS)

  • Compound Description: 4IP-TQS, featuring an iodine atom in place of bromine in 4BP-TQS, displays allosteric agonist properties but shows distinct activation rates, inactivation rates, and desensitization levels []. This modification highlights the impact of halogen size on its pharmacological activity [].
  • Relevance: 4IP-TQS, with its 4-iodophenyl group at the 4-position and a sulfonamide group at the 8-position, further expands the structure-activity relationship of ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate analogs. The introduction of iodine, a larger halogen than bromine in 4BP-TQS, results in alterations in activation rates, inactivation rates, and desensitization levels [], further emphasizing the role of steric factors in modulating the activity of these compounds.

4-(4-Fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4FP-TQS)

  • Compound Description: Unlike the previous halogen-substituted compounds, 4FP-TQS acts as a potentiator of acetylcholine responses and lacks allosteric agonist activity. Furthermore, it antagonizes the effects of allosteric agonists like 4BP-TQS [].
  • Relevance: This compound, bearing a 4-fluorophenyl group at the 4-position and a sulfonamide group at the 8-position, further emphasizes the intricate relationship between structure and activity in 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline derivatives, especially when compared to ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate []. Unlike its brominated and iodinated counterparts, 4FP-TQS acts as a potentiator and antagonist of allosteric agonists, demonstrating the unique influence of fluorine substitution on receptor interaction [].

cis-trans-4-(2,3,5,6-Tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2,3,5,6MP-TQS)

  • Compound Description: 2,3,5,6MP-TQS is a selective antagonist of the α7 nAChR allosteric activation (AA) site, a binding site located in the extracellular domain of the receptor [].
  • Relevance: 2,3,5,6MP-TQS, with its bulky 2,3,5,6-tetramethylphenyl group at the 4-position and a sulfonamide group at the 8-position, is structurally similar to ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate and is valuable in understanding the allosteric modulation of α7 nAChRs. Its specific antagonism of the AA site provides insights into the different binding sites and potential pharmacological effects of compounds within this chemical class [].

1,1-Diethyl-4-(naphthalene-2-yl)piperazin-1-ium (2NDEP)

  • Compound Description: 2NDEP is a weak partial agonist of the α7 nAChR and has been shown to exhibit allosteric agonist activity when co-applied with the PAM PNU-120596 on the α7C190A mutant receptor []. This suggests that 2NDEP may bind to the allosteric activation (AA) site in the extracellular domain of the α7 nAChR [].
  • Relevance: Although structurally distinct from ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate, 2NDEP provides insights into alternative modes of α7 nAChR modulation. Its ability to act as an allosteric agonist through a site distinct from the orthosteric site highlights the potential for developing compounds with novel pharmacological profiles [].

(3aR,4S,9bS)-4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT107)

  • Compound Description: GAT107 is classified as an allosteric agonist–PAM (ago-PAM) of α7 nAChRs, meaning it not only potentiates agonist responses but also directly activates the receptor []. It leads to reduced inward rectification of α7 nAChR currents and decreases calcium permeability [].
  • Relevance: GAT107, with its 4-bromophenyl group at the 4-position and a sulfonamide group at the 8-position, highlights a distinct pharmacological profile within the 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline series compared to ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate. Its dual action as an allosteric agonist and PAM, along with its effects on calcium permeability, provides insights into the diverse functional outcomes achievable through modifications of this core structure [].

3-(3,4-Difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propenamide (B-973B)

  • Compound Description: B-973B, like GAT107, is an ago-PAM of α7 nAChRs, exhibiting both allosteric agonist and PAM activities []. It also leads to reduced inward rectification and decreased calcium permeability of α7 nAChR currents [].
  • Relevance: B-973B, while structurally distinct from ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate, further demonstrates the diversity of compounds capable of allosterically modulating α7 nAChRs. Its similar effects on calcium permeability to GAT107 suggest shared mechanisms of action despite their structural differences [].

cis-cis-4-p-Tolyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4MP-TQS)

  • Compound Description: 4MP-TQS, a cis-cis diastereoisomer, is identified as an α7-selective allosteric agonist []. It represents one of five distinct pharmacological effects observed within a series of closely related compounds with varying methyl substitutions on the aromatic ring [].
  • Relevance: 4MP-TQS, with its p-tolyl group at the 4-position and a sulfonamide group at the 8-position, further emphasizes the structural diversity possible within the 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline scaffold compared to ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate. Its classification as a non-desensitizing allosteric agonist showcases a different pharmacological profile compared to other related compounds, highlighting the impact of stereochemistry on receptor interactions [].

Properties

Product Name

ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

IUPAC Name

ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C21H20N2O4/c1-2-27-21(24)13-10-11-18-17(12-13)14-7-5-8-15(14)20(22-18)16-6-3-4-9-19(16)23(25)26/h3-7,9-12,14-15,20,22H,2,8H2,1H3

InChI Key

GCMQSOVOYOJAMC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=CC=C4[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.